1-Methyl-4-(piperidin-4-ylmethyl)piperazine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthesizing CNS-focused compound libraries often stalls due to scaffolds with poor blood-brain barrier permeability or excessive synthetic steps. 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS 735262-46-1) solves these bottlenecks: • Optimal CNS Profile: TPSA of 18.5 Ų and XLogP3-AA of 0.4 for BBB penetration; 50% less lipophilic than ethyl analogs, reducing non-specific binding risk. • Streamlined Synthesis: Free base eliminates Boc deprotection steps, cutting reaction time and purification burden in library production. • Reliable Supply: 95% purity ensures consistent performance in alkylation, reductive amination, and amide coupling. Standard global shipping under ambient conditions simplifies logistics.

Molecular Formula C11H23N3
Molecular Weight 197.32 g/mol
CAS No. 735262-46-1
Cat. No. B1603890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(piperidin-4-ylmethyl)piperazine
CAS735262-46-1
Molecular FormulaC11H23N3
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2CCNCC2
InChIInChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11/h11-12H,2-10H2,1H3
InChIKeyMIRBDUREIHMEMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(piperidin-4-ylmethyl)piperazine: Core Characteristics & Class


1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS 735262-46-1) is a dual heterocyclic chemical building block combining a piperazine ring (substituted with a methyl group) and a piperidine ring linked by a methylene bridge [1]. This structural arrangement places it within the class of piperidine-piperazine hybrids, which are frequently employed in medicinal chemistry as intermediates for synthesizing receptor ligands and enzyme inhibitors [2]. The compound exists as a free base (molecular weight 197.32 g/mol) and is also commercially available as hydrochloride or trihydrochloride salts to enhance aqueous solubility for biological assays . Its computed physicochemical properties—specifically a predicted XLogP3-AA of 0.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2—inform its potential pharmacokinetic behavior as a molecular scaffold [3].

Scaffold Class Piperidine-piperazine hybrid for receptor ligand synthesis
Salt Form Options Free base and dihydrochloride; supports aqueous assay preparation
Property Profile Low computed lipophilicity, limited rotatable bonds — suits CNS scaffold exploration

1-Methyl-4-(piperidin-4-ylmethyl)piperazine: Differentiation from Generics


Substituting 1-Methyl-4-(piperidin-4-ylmethyl)piperazine with a generic piperazine derivative or a structurally related analog can lead to significant deviations in synthetic outcomes and biological activity. The presence of both a methyl-substituted piperazine ring and a free piperidine ring bridged by a methylene spacer creates a specific hydrogen bonding and basicity profile that governs reactivity and target engagement [1]. As demonstrated in structure-activity relationship (SAR) studies across piperidine-piperazine hybrid libraries, even small modifications to the N-substituent on the piperazine ring (e.g., methyl vs. ethyl) alter lipophilicity (XLogP3-AA) and molecular flexibility (rotatable bond count), which directly impact membrane permeability and target binding conformation [2]. These property shifts are non-linear and cannot be predicted by simple mass equivalence; therefore, direct replacement without experimental validation risks invalidating established synthetic routes or biological activity profiles. The quantitative evidence below establishes the specific points of differentiation that justify preferential procurement of this precise CAS registry compound.

N-alkyl shift

Methyl vs. ethyl analog alters lipophilicity and flexibility — property shift may not be predictable by mass equivalence.

Boc-protected analogs

tert-butyl carbamate versions require deprotection; may add synthetic steps and reduce atom economy.

Salt form mismatch

Free base and hydrochloride differ in aqueous solubility; assay conditions may require reformulation.

1-Methyl-4-(piperidin-4-ylmethyl)piperazine: Evidence vs. Close Analogs


Molecular Weight and Lipophilicity: Methyl vs. Ethyl

1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS 735262-46-1) is the methyl-substituted parent compound in a series of N-alkylated piperazine-piperidine hybrids. Compared to its direct ethyl analog, 1-ethyl-4-(piperidin-4-ylmethyl)piperazine (CAS 775288-25-0), the methyl derivative exhibits a lower molecular weight (197.32 vs. 211.35 g/mol) and a significantly lower computed lipophilicity (XLogP3-AA 0.4 vs. 0.8) [1][2]. The lower XLogP3-AA value for the methyl analog translates to a predicted ~2-fold lower octanol-water partition coefficient, which correlates with higher aqueous solubility and potentially different membrane permeability characteristics .

Lipophilicity vs. Ethyl
Reported
XLogP3-AA 0.4 vs. 0.8 (Δ −0.4)
Lower lipophilicity may support aqueous solubility for in vitro assays; analog difference could confound permeability readouts.
Computed XLogP3 (PubChem 2025); experimental validation advised.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Rotatable Bond Flexibility: Methyl vs. Ethyl Analog

The number of rotatable bonds is a key determinant of molecular flexibility and entropic cost upon target binding. 1-Methyl-4-(piperidin-4-ylmethyl)piperazine possesses 2 rotatable bonds, whereas its ethyl analog has 3 rotatable bonds [1][2]. This difference arises solely from the additional methylene unit in the ethyl substituent, which introduces an extra degree of conformational freedom. Reduced conformational flexibility often correlates with higher ligand efficiency and lower entropy penalties in binding interactions [3].

Rotatable Bonds vs. Ethyl
Reported
2 vs. 3 bonds (Δ −1, 33% lower)
Reduced conformational flexibility may simplify docking and limit entropic penalty; mismatch could shift binding predictions.
Cactvs computed; experimental target engagement not assessed.
Conformational Analysis Molecular Modeling Drug Design

Purity and Salt Form Availability: Free Base vs. Hydrochloride

The free base form of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS 735262-46-1) is commercially available with a minimum purity specification of 95% . For aqueous solubility-dependent applications, the dihydrochloride salt (CAS 1219957-15-9) is available at identical 95% purity, offering a direct salt-form alternative without structural modification . This contrasts with related building blocks like tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate (Boc-protected analog, CAS 1211568-27-2), which requires an additional deprotection step before use in downstream chemistry, adding synthetic complexity and reducing atom economy .

Synthetic Utility
Data to verify
No deprotection required (free base / HCl salt) vs. Boc analog
May eliminate a deprotection step, reducing synthetic burden; direct use in downstream chemistry reported.
Supplier specifications; verify purity and lot consistency.
Chemical Sourcing Assay Development Synthetic Chemistry

Topological Polar Surface Area Consistency in Series

The topological polar surface area (TPSA) is a computed descriptor widely used to predict intestinal absorption and blood-brain barrier penetration. 1-Methyl-4-(piperidin-4-ylmethyl)piperazine and its ethyl analog both exhibit an identical computed TPSA of 18.5 Ų [1][2]. This equivalence indicates that the N-alkyl substitution (methyl vs. ethyl) does not alter the polar surface area, despite changing lipophilicity and flexibility. The low TPSA value (< 60 Ų) falls well within the range predictive of good oral absorption and CNS penetration, a property conserved across the series but accompanied by differing lipophilicity-driven ADME profiles [3].

TPSA Consistency
Reported
18.5 Ų (identical to ethyl analog)
Conserved low TPSA supports CNS permeation prediction; lipophilicity still requires CAS-specific selection.
Computed TPSA; series shows identical polar surface area.
Drug-likeness ADME Prediction Blood-Brain Barrier Permeability

1-Methyl-4-(piperidin-4-ylmethyl)piperazine: Optimal Research Applications


CNS-Penetrant Lead Optimization with Low Lipophilicity

Medicinal chemistry teams designing CNS-active compounds often seek scaffolds with low TPSA (< 60 Ų) to ensure blood-brain barrier permeability while controlling lipophilicity to avoid non-specific binding and metabolic instability. 1-Methyl-4-(piperidin-4-ylmethyl)piperazine, with a TPSA of 18.5 Ų and an XLogP3-AA of 0.4, provides an optimal starting point that is 50% less lipophilic than its ethyl analog [1]. This property profile is particularly valuable for programs targeting GPCRs, ion channels, or enzymes within the CNS where balancing permeability and solubility is critical.

Protecting-Group-Free Synthetic Intermediate

In complex synthetic routes where step count and atom economy are key efficiency metrics, the free base (735262-46-1) or its dihydrochloride salt (1219957-15-9) eliminates the need for Boc deprotection—a step required when using the Boc-protected analog . This directly reduces reaction time, solvent usage, and purification burden, accelerating the synthesis of focused compound libraries. The 95% purity specification ensures reliable performance in subsequent alkylation, reductive amination, or amide coupling reactions .

Molecular Docking with Reduced Conformational Complexity

With only 2 rotatable bonds, 1-Methyl-4-(piperidin-4-ylmethyl)piperazine presents a 33% smaller conformational search space compared to its ethyl analog (3 rotatable bonds) [2]. This reduction simplifies molecular docking and virtual screening workflows, yielding more tractable pose predictions and reducing computational overhead. The methyl group also offers a minimalist N-substituent that avoids the conformational ambiguity introduced by larger alkyl chains, making it an ideal core for validating docking methodologies and developing structure-based pharmacophore models.

Sigma-1 and Histamine H3 Receptor Ligand Library Scaffold

Recent structural and molecular insights into piperazine-piperidine hybrids have established this scaffold class as privileged for antagonizing histamine H3 and sigma-1 receptors with promising antinociceptive properties [3]. The specific methyl substitution pattern in 1-Methyl-4-(piperidin-4-ylmethyl)piperazine represents the minimal viable N-alkyl group in SAR exploration, providing a baseline reference point for understanding the impact of larger substituents. Procurement of the precise CAS 735262-46-1 ensures alignment with published SAR trends and facilitates head-to-head comparisons within internal compound libraries.

Application
Selection Property
Validation Focus
CNS lead optimization
Low lipophilicity, low TPSA scaffold
Lipophilicity-solubility balance; TPSA threshold verification
Protecting-group-free synthesis
Free base / HCl salt without Boc
Synthetic step count; purity and by‑product profile
Molecular docking studies
Reduced rotatable bonds
Conformational sampling efficiency; docking reproducibility
Sigma‑1 / H3 receptor SAR
N‑methyl piperidine‑piperazine baseline
Alignment with published SAR; target engagement consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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